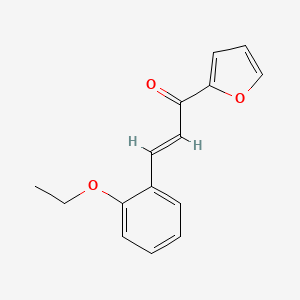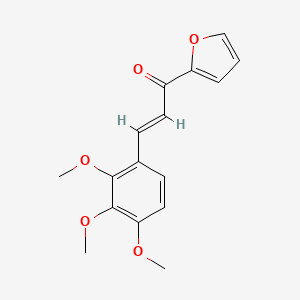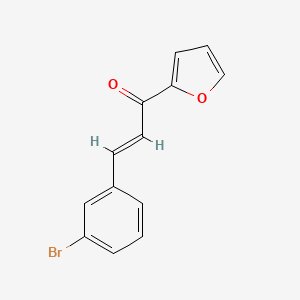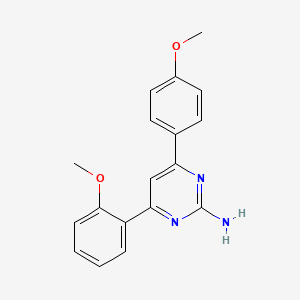
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as CMP-2A, is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology and drug development. CMP-2A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, CMP-2A has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in the fields of biochemistry, physiology and drug development. 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought that 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may act by binding to the active site of AChE, thus inhibiting its activity. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may also interact with other proteins involved in the regulation of neuronal transmission, such as muscarinic receptors.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In animal models, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to possess anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments include its ease of synthesis and its wide range of biological activities. The main limitation of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments is that its exact mechanism of action is not fully understood.
Direcciones Futuras
Future research on 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of biochemistry, physiology and drug development. In addition, further studies should be conducted to determine the optimal dosage for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and to investigate its potential side effects. Other potential future directions for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the development of new synthesis methods and the exploration of its potential uses in other areas, such as agriculture and food science.
Métodos De Síntesis
The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been reported in the literature. The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves the reaction of 3-chlorophenol and 4-methoxyphenol with pyrimidine in the presence of a base, such as sodium hydroxide. The reaction proceeds in a series of steps, including the formation of an intermediate product, which is then reacted with an acid to yield the desired product. The reaction is typically carried out in an organic solvent, such as ethanol or methanol.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOBVDRFKAYXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)


